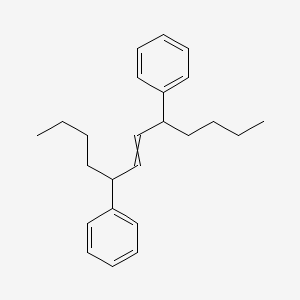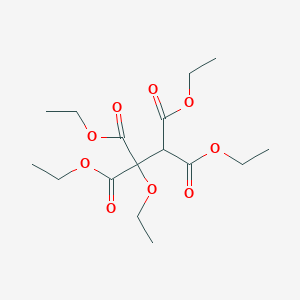silane CAS No. 120651-33-4](/img/structure/B14291945.png)
[(2-Ethynylphenyl)ethynyl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethynylphenyl)ethynylsilane is an organosilicon compound with the molecular formula C13H14Si. This compound features a trimethylsilyl group attached to an ethynylphenyl group through an ethynyl linkage. It is known for its applications in organic synthesis and material science due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethynylphenyl)ethynylsilane typically involves the Sonogashira coupling reaction. This reaction is carried out between an aryl halide and an ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
On an industrial scale, the production of (2-Ethynylphenyl)ethynylsilane follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethynylphenyl)ethynylsilane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
(2-Ethynylphenyl)ethynylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of (2-Ethynylphenyl)ethynylsilane involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl and trimethylsilyl groups. These groups can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.
Comparación Con Compuestos Similares
Similar Compounds
Ethynyltrimethylsilane: Similar in structure but lacks the phenyl group.
Phenylethynyltrimethylsilane: Similar but with different substitution patterns on the phenyl ring.
Uniqueness
(2-Ethynylphenyl)ethynylsilane is unique due to the presence of both ethynyl and phenyl groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various applications in organic synthesis and material science.
Propiedades
Número CAS |
120651-33-4 |
|---|---|
Fórmula molecular |
C13H14Si |
Peso molecular |
198.33 g/mol |
Nombre IUPAC |
2-(2-ethynylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H14Si/c1-5-12-8-6-7-9-13(12)10-11-14(2,3)4/h1,6-9H,2-4H3 |
Clave InChI |
RPEJVQZJWVMRST-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CC=CC=C1C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]-](/img/structure/B14291865.png)
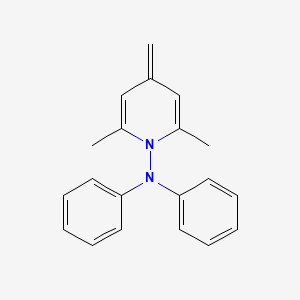

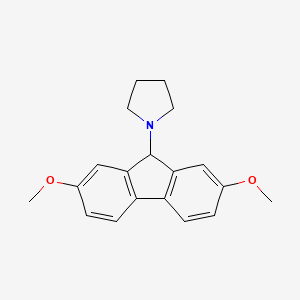
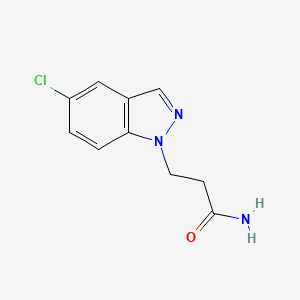
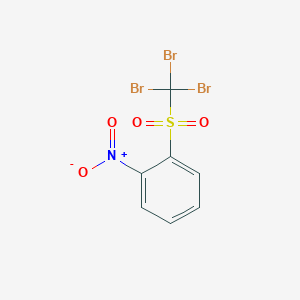
silane](/img/structure/B14291895.png)

![11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile](/img/structure/B14291918.png)
![Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane](/img/structure/B14291923.png)
